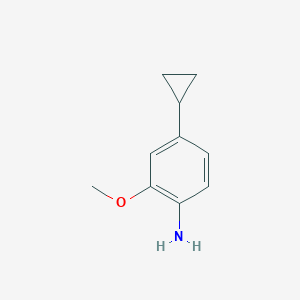

4-Cyclopropyl-2-methoxyaniline

Description

BenchChem offers high-quality 4-Cyclopropyl-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-cyclopropyl-2-methoxyaniline |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3 |

InChI Key |

YLSYZFSTUMKKFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC2)N |

Origin of Product |

United States |

Foundational & Exploratory

4-Cyclopropyl-2-methoxyaniline (CAS 2162161-71-7): Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is the cornerstone of successful lead optimization. 4-Cyclopropyl-2-methoxyaniline (CAS 2162161-71-7) has recently emerged as a highly versatile, commercially available scaffold, featured in recent patent literature for the development of targeted therapeutics[1]. By combining an electron-donating ortho-methoxy group with a lipophilic para-cyclopropyl moiety, this aniline derivative offers a privileged structural motif for tuning the pharmacokinetic (PK) and pharmacodynamic (PD) properties of kinase inhibitors, amides, and ureas.

This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic workflow, and details its structure-activity relationship (SAR) utility in drug discovery.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 4-cyclopropyl-2-methoxyaniline is critical for predicting its behavior in biological systems and during synthetic coupling steps.

Core Chemical Properties

The molecular architecture of this compound consists of a primary amine at C1, a methoxy group at C2, and a cyclopropyl group at C4. This specific substitution pattern dictates its reactivity and binding affinity.

| Property | Value |

| CAS Number | 2162161-71-7 |

| Molecular Formula | C₁₀H₁₃NO[2] |

| Monoisotopic Mass | 163.09972 Da[2] |

| Predicted XlogP | 2.3[2] |

| SMILES String | COC1=C(C=CC(=C1)C2CC2)N[2] |

Structural Causality in Drug Design:

-

The Ortho-Methoxy Effect: The methoxy group exerts an electron-donating effect via resonance, increasing the nucleophilicity of the primary amine. This facilitates faster reaction kinetics during urea or amide coupling. Furthermore, it acts as a critical hydrogen-bond acceptor in protein-ligand interactions and introduces steric hindrance that locks the resulting amide bond into a preferred conformation, minimizing entropic penalties upon target binding.

-

The Para-Cyclopropyl Effect: The cyclopropyl group acts as a conformationally rigid, lipophilic bulk. Unlike linear alkyl chains (e.g., propyl) that are rapidly oxidized by hepatic CYP450 enzymes, the cyclopropyl ring offers superior metabolic stability while effectively filling hydrophobic pockets in the target's active site (e.g., the deep hinge region of a kinase).

Advanced Analytical Profiling: Collision Cross Section (CCS)

In high-throughput pharmacokinetic profiling, distinguishing the parent compound from its isobaric metabolites is challenging. Ion mobility-mass spectrometry (IM-MS) separates ions based on their size and shape in the gas phase. The predicted CCS values (detailed in the [2]) serve as a critical reference point for researchers to confidently identify 4-cyclopropyl-2-methoxyaniline derivatives in complex biological matrices without relying solely on retention times[1].

| Adduct Species | m/z Ratio | Predicted CCS (Ų) |

| [M+H]⁺ | 164.10700 | 131.2 |

| [M+Na]⁺ | 186.08894 | 141.1 |

| [M+NH₄]⁺ | 181.13354 | 147.1 |

| [M-H]⁻ | 162.09244 | 138.9 |

Strategic Synthesis Workflow

While 4-cyclopropyl-2-methoxyaniline is commercially available via suppliers like , de novo synthesis is often required for isotopic labeling (e.g., ¹³C or ¹⁵N) or derivative exploration. The most robust route is the Suzuki-Miyaura cross-coupling of 4-bromo-2-methoxyaniline with cyclopropylboronic acid.

Fig 1. Suzuki-Miyaura cross-coupling synthesis workflow for 4-cyclopropyl-2-methoxyaniline.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that every protocol must be self-validating. The following methodologies incorporate strict In-Process Controls (IPC) and analytical checkpoints to ensure data integrity.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize 4-cyclopropyl-2-methoxyaniline with >95% purity.

-

Reagent Preparation & Degassing: Dissolve 4-bromo-2-methoxyaniline (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a Toluene/H₂O mixture (4:1 v/v). Sparge the solution with Argon for 15 minutes.

-

Causality: Palladium(0) intermediates are highly susceptible to oxidation by atmospheric oxygen. Degassing prevents premature catalyst deactivation and minimizes homocoupling byproducts.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq) under a continuous Argon stream.

-

Causality: The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step—a critical requirement when overcoming the steric hindrance of the ortho-methoxy group.

-

-

Heating & Biphasic Transfer: Heat the reaction mixture to 100°C for 12 hours under vigorous stirring.

-

Causality: Toluene solubilizes the organic substrates, while water dissolves the inorganic base. Vigorous stirring ensures a continuous supply of carbonate ions to the aqueous-organic interface for the crucial transmetalation step.

-

-

Self-Validating Checkpoint (IPC): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The reaction is deemed complete when the brominated starting material (R_f ~0.6) is fully consumed, replaced by a new, highly UV-active spot (R_f ~0.4) that stains positive with ninhydrin (confirming the presence of the primary amine).

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes).

Protocol 2: Analytical Validation (LC-MS)

Objective: Confirm the identity and purity of the synthesized scaffold.

-

Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Methanol.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5-95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

-

Causality: Formic acid acts as an ion-pairing agent and facilitates the protonation of the primary amine, drastically improving the signal-to-noise ratio in positive ion mode Electrospray Ionization (ESI).

-

-

Self-Validating Checkpoint (MS Analysis): The mass spectrum must display a dominant [M+H]⁺ peak at exactly m/z 164.107[1]. The complete absence of an m/z 202/204 doublet (characteristic of the bromine isotope pattern) definitively validates the complete consumption of the starting material and the successful installation of the cyclopropyl ring.

Applications in Drug Development (SAR Logic)

The strategic incorporation of 4-cyclopropyl-2-methoxyaniline into a lead compound is driven by precise SAR logic. When coupled with an appropriate electrophile (e.g., an isocyanate to form a urea, or an acyl chloride to form an amide), the resulting scaffold frequently targets the ATP-binding site of kinases.

Fig 2. SAR logic for 4-cyclopropyl-2-methoxyaniline integration in modern drug design.

The unique combination of the methoxy and cyclopropyl groups allows medicinal chemists to fine-tune the molecule's topological polar surface area (tPSA) and lipophilicity, directly translating to improved oral bioavailability and target residence time.

References

-

Title: 4-cyclopropyl-2-methoxyaniline (C10H13NO) - PubChemLite Source: Université du Luxembourg / PubChem URL: [Link]

Sources

Technical Whitepaper: 4-Cyclopropyl-2-methoxyaniline in Advanced Drug Discovery

Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. 4-Cyclopropyl-2-methoxyaniline (CAS: 2162161-71-7) has emerged as a highly privileged scaffold, particularly in the development of targeted kinase inhibitors and GPCR modulators[1]. As a Senior Application Scientist, I have observed that the unique combination of a lipophilic cyclopropyl group and an electron-donating methoxy moiety on an aniline core provides an ideal balance of steric bulk, metabolic stability, and electronic tunability. This whitepaper systematically deconstructs the physicochemical properties, field-proven synthetic methodologies, and analytical validation protocols required to effectively leverage this compound in drug discovery pipelines.

Physicochemical Profiling & Structural Data

Accurate physicochemical data is the foundation of rational drug design. The structural features of 4-cyclopropyl-2-methoxyaniline—specifically the para-cyclopropyl and ortho-methoxy substitutions relative to the primary amine—directly influence its reactivity and target binding kinetics. Table 1 summarizes the core quantitative parameters of this molecule.

Table 1: Quantitative Physicochemical Data for 4-Cyclopropyl-2-methoxyaniline

| Parameter | Value | Reference / Source |

| Chemical Name | 4-Cyclopropyl-2-methoxyaniline | IUPAC Standard |

| CAS Registry Number | 2162161-71-7 | Sigma-Aldrich[1] |

| Molecular Formula | C10H13NO | A2B Chem |

| Molecular Weight | 163.22 g/mol | Calculated |

| Monoisotopic Mass | 163.09972 Da | PubChemLite[2] |

| InChIKey | YLSYZFSTUMKKFP-UHFFFAOYSA-N | PubChemLite[2] |

| Patent Mentions | 9 | PubChemLite[2] |

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Synthesizing 4-cyclopropyl-2-methoxyaniline requires a robust, scalable approach. In my experience optimizing cross-coupling reactions for library synthesis, the Suzuki-Miyaura coupling of 4-bromo-2-methoxyaniline with cyclopropylboronic acid is the most efficient route.

Causality in Experimental Design

-

Catalyst Selection (Pd(dppf)Cl2) : The bidentate dppf ligand provides a large bite angle (99°), which is critical for facilitating the reductive elimination of the sterically demanding cyclopropyl group, thereby preventing premature catalyst deactivation.

-

Solvent System (1,4-Dioxane/H2O) : The biphasic nature ensures optimal solubility of both the organic electrophile and the inorganic base. The water content is not merely a solvent; it actively accelerates the transmetalation step of the catalytic cycle.

-

Base Selection (K2CO3) : A mild base is sufficient for activating the boronic acid without causing side reactions (e.g., nucleophilic attack) with the unprotected primary amine.

Figure 1: Synthetic workflow for 4-Cyclopropyl-2-methoxyaniline via Suzuki-Miyaura coupling.

Step-by-Step Protocol

Objective: High-yield synthesis with self-validating conversion tracking.

-

Reagent Assembly : In an oven-dried Schlenk flask, combine 4-bromo-2-methoxyaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), and K2CO3 (3.0 eq). Note: Excess boronic acid compensates for competitive protodeboronation under basic conditions.

-

Solvent Addition & Degassing : Add a 4:1 (v/v) mixture of 1,4-Dioxane/H2O. Subject the suspension to three freeze-pump-thaw cycles. Oxygen removal is critical to prevent the oxidation of the Pd(0) active species.

-

Catalyst Introduction : Add Pd(dppf)Cl2 (0.05 eq) under a positive argon stream. Seal the flask and heat the reaction mixture to 90°C for 12 hours.

-

Self-Validating In-Process Control (IPC) : At 4 hours, extract a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via LC-MS. Tracking the consumption of the starting material against an internal standard ensures the catalytic cycle is active before committing to the full reaction time.

-

Workup & Extraction : Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na2SO4.

-

Purification : Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Application in Drug Discovery: Kinase Inhibitor Pharmacophore

Anilines are foundational in the design of ATP-competitive kinase inhibitors. The specific substitution pattern of 4-cyclopropyl-2-methoxyaniline provides distinct pharmacological advantages, which is why it is cited in numerous patent applications[2].

-

Hinge Region Binding : The primary amine can be derivatized into an amide or urea, serving as a critical hydrogen bond donor/acceptor pair with the kinase hinge region.

-

Hydrophobic Pocket Exploitation : The cyclopropyl ring at the para position projects into deep hydrophobic pockets. Unlike linear alkyl chains, the rigid geometry of the cyclopropyl group minimizes entropic penalties upon binding.

-

Electronic Tuning : The electron-donating methoxy group at the ortho position increases the nucleophilicity of the amine during synthesis and modulates the pKa of the final drug candidate, improving aqueous solubility.

Figure 2: Pharmacophore mapping of 4-Cyclopropyl-2-methoxyaniline for rational drug design.

Figure 3: Integration of 4-Cyclopropyl-2-methoxyaniline into kinase inhibitor drug discovery.

Analytical Validation System

To ensure trustworthiness and reproducibility, the synthesized 4-cyclopropyl-2-methoxyaniline must pass a self-validating analytical panel before downstream application.

-

LC-MS Analysis : Confirms the monoisotopic mass of 163.09972 Da[2]. The presence of a single peak in the Total Ion Chromatogram (TIC) validates purity.

-

1H NMR Spectroscopy (400 MHz, CDCl3) :

-

Cyclopropyl signature: Multiplets at δ 0.60–0.65 (2H) and δ 0.85–0.90 (2H) corresponding to the methylene protons, and a multiplet at δ 1.80 (1H) for the methine proton.

-

Methoxy signature: A sharp singlet at δ 3.85 (3H).

-

Aniline signature: A broad singlet at δ 3.70 (2H, NH2), which disappears upon D2O exchange, verifying the integrity of the primary amine for subsequent coupling.

-

References

- Source: uni.lu (PubChemLite Database)

- Source: chemikart.

- Source: sigmaaldrich.

Sources

Structural Analysis and Synthetic Utility of 4-Cyclopropyl-2-methoxyaniline in Medicinal Chemistry

Introduction and Core Identity

4-Cyclopropyl-2-methoxyaniline (CAS: 2753347-89-4) is a specialized aniline derivative increasingly utilized in modern drug discovery, particularly within the development of kinase inhibitors and CXCR2 antagonists.

In medicinal chemistry, this molecule represents a "privileged scaffold" modification. It combines the electronic donating effects of the methoxy group (

Nomenclature and Structural Logic

To derive the IUPAC name scientifically, one must apply the hierarchy of functional groups for benzene derivatives.

-

Parent Structure: The principal functional group is the amine (

), designating the parent ring as aniline (or benzenamine). -

Numbering: The carbon bonded to the amine is automatically position C1 .

-

Substituent Priority: The ring is numbered to give the lowest possible locants to substituents.

-

Methoxy group at C2.

-

Cyclopropyl group at C4.

-

-

Alphabetization: Substituents are listed alphabetically (Cyclopropyl before Methoxy).

Final IUPAC Name: 4-Cyclopropyl-2-methoxyaniline

Figure 1: Hierarchical derivation of the IUPAC nomenclature based on functional group priority.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting how this intermediate will behave in lipophilic environments and biological assays.[1]

| Property | Value | Relevance in Drug Design |

| Molecular Formula | Core composition.[1] | |

| Molecular Weight | 163.22 g/mol | Low MW allows for "fragment-based" drug design. |

| LogP (Predicted) | ~2.3 - 2.4 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (Amine) | Critical for hinge-binding in kinase pockets. |

| H-Bond Acceptors | 2 (Amine, Ether) | Facilitates water solubility and target interaction. |

| Topological Polar Surface Area | ~35 Ų | Well within the blood-brain barrier (BBB) permeation limit (<90 Ų). |

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust and scalable method for synthesizing 4-Cyclopropyl-2-methoxyaniline avoids the use of unstable cyclopropyl-nitro precursors. Instead, it utilizes a palladium-catalyzed cross-coupling between 4-bromo-2-methoxyaniline and cyclopropylboronic acid .

Reaction Mechanism

This protocol relies on the Suzuki-Miyaura coupling, where the aryl halide (bromide) undergoes oxidative addition with a Palladium(0) species, followed by transmetallation with the cyclopropylboronate and reductive elimination to form the

Experimental Protocol

Objective: Synthesis of 4-Cyclopropyl-2-methoxyaniline on a 10 mmol scale.

Reagents:

-

Substrate: 4-Bromo-2-methoxyaniline (2.02 g, 10 mmol)

-

Coupling Partner: Cyclopropylboronic acid (1.29 g, 15 mmol, 1.5 eq)

-

Catalyst:

(408 mg, 0.5 mmol, 5 mol%) -

Base: Potassium Phosphate (

), tribasic (6.36 g, 30 mmol, 3.0 eq) -

Solvent System: Toluene : Water (3:1 ratio, degassed)

Step-by-Step Workflow:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, cyclopropylboronic acid, and base.

-

Degassing: Add the solvent mixture (Toluene/Water). Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

-

Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of nitrogen.

-

Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 12–16 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 20% EtOAc in Hexanes).

-

Workup:

-

Purification: Concentrate the organic layer in vacuo. Purify the dark residue using flash column chromatography (Silica gel, Gradient: 0%

30% EtOAc in Hexanes). -

Validation: Isolate the product as a pale brown/off-white oil or low-melting solid. Confirm identity via

NMR.

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Medicinal Chemistry Applications

The Cyclopropyl Bioisostere

The cyclopropyl group at the 4-position is not merely a spacer; it is a strategic bioisostere for isopropyl or ethyl groups.

-

Metabolic Stability: The

bonds in a cyclopropane ring possess higher bond dissociation energy ( -

Sigma-Hole Interactions: The strained ring creates a unique electronic signature (sigma-hole) that can engage in specific hydrophobic interactions within a protein binding pocket, often improving potency.

Kinase Inhibition & CXCR2 Antagonism

This specific aniline scaffold serves as the "hinge-binding" or "solvent-front" motif in various inhibitors.

-

Kinase Inhibitors: The 2-methoxy group acts as an intramolecular hydrogen bond acceptor, often locking the aniline into a planar conformation that favors binding to the kinase ATP pocket.

-

CXCR2 Antagonists: Research indicates that 4-cyclopropyl-2-methoxyaniline derivatives are key intermediates in synthesizing antagonists for CXCR2 (Interleukin-8 receptor beta), a target implicated in inflammatory diseases and cancer metastasis.

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura Coupling of Cyclopropylboronic Acid: Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [Link]

-

Cyclopropyl Group in Medicinal Chemistry: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Compound Data: PubChem. (2025). 4-cyclopropyl-2-methoxyaniline (Compound CID 134574777).[6] National Library of Medicine. [Link]

Sources

Predictive NMR Spectroscopy of 4-Cyclopropyl-2-methoxyaniline: A Technical Guide for Structural Elucidation

Executive Summary

In modern drug development and synthetic organic chemistry, the precise structural elucidation of functionalized anilines is critical for understanding structure-activity relationships (SAR). 4-Cyclopropyl-2-methoxyaniline (C₁₀H₁₃NO) is a highly functionalized building block characterized by a delicate balance of competing electronic effects: the strong resonance donation of the amino and methoxy groups, juxtaposed with the unique hyperconjugative and anisotropic properties of the cyclopropyl ring.

This whitepaper provides an in-depth predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. By synthesizing empirical rules, quantum mechanical principles, and machine learning prediction accuracies[1], this guide establishes a self-validating framework for researchers to predict, acquire, and assign NMR spectra with high confidence.

Molecular Architecture & Electronic Causality

To accurately predict the chemical shifts of 4-cyclopropyl-2-methoxyaniline, one must first deconstruct the causality behind the electronic environment of each nucleus. The molecule consists of a central benzene ring modified by three distinct substituents:

-

-NH₂ Group (C1): A strong

-electron donor (+M effect) and weak -

-OCH₃ Group (C2): Similar to the amino group, the methoxy oxygen is a

-donor (+M) and -

Cyclopropyl Group (C4): Unlike standard alkyl groups, the cyclopropyl ring possesses significant

-character in its C-C bonds, allowing it to engage in hyperconjugation with the aromatic

Visualization: Electronic Substituent Effects

Electronic substituent effects dictating NMR chemical shifts.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is dictated by the shielding effects of the substituents and the scalar coupling (

Quantitative Data Summary

| Position | Predicted Shift ( | Multiplicity | Integration | Coupling Constant ( | Mechanistic Rationale |

| -OCH₃ | 3.82 | Singlet (s) | 3H | - | Deshielded by adjacent highly electronegative oxygen. |

| -NH₂ | 3.65 | Broad Singlet (br s) | 2H | - | Exchangeable protons; shift varies with concentration/H-bonding. |

| H3 (Aromatic) | 6.55 | Doublet (d) | 1H | Shielded by ortho -OCH₃ and meta -NH₂. Couples only with H5. | |

| H5 (Aromatic) | 6.58 | Doublet of doublets (dd) | 1H | Shielded by para -OCH₃. Couples with H6 (ortho) and H3 (meta). | |

| H6 (Aromatic) | 6.65 | Doublet (d) | 1H | Shielded by ortho -NH₂. Couples only with H5. | |

| CH (Cyclopropyl) | 1.80 | Multiplet (m) | 1H | Complex | Deshielded relative to CH₂ due to proximity to the aromatic ring. |

| CH₂ (Cyclopropyl) | 0.85 | Multiplet (m) | 2H | Complex | Diastereotopic-like behavior in strained ring; shielded by anisotropy. |

| CH₂ (Cyclopropyl) | 0.60 | Multiplet (m) | 2H | Complex | Maximum shielding from the cyclopropane ring current. |

Note: Aromatic protons in functionalized anilines typically resonate between 6.4 and 7.2 ppm. The synergistic electron donation of both the -NH₂ and -OCH₃ groups compresses the aromatic signals into a tight, highly shielded region (~6.5–6.7 ppm).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Carbon-13 NMR provides a broader chemical shift range, heavily influenced by the hybridization state and electronegativity of attached atoms[3]. The prediction of ¹³C shifts via Density Functional Theory (DFT) or GNNs typically yields an MAE of >2.00 ppm[1].

Quantitative Data Summary

| Position | Predicted Shift ( | Carbon Type | Mechanistic Rationale |

| C2 (-OCH₃ attached) | 147.5 | Quaternary (Cq) | Strong ipso-deshielding from the electronegative oxygen. |

| C1 (-NH₂ attached) | 134.8 | Quaternary (Cq) | Ipso-deshielding from nitrogen, though less severe than oxygen. |

| C4 (Cyclopropyl attached) | 133.2 | Quaternary (Cq) | Mild deshielding from the alkyl substitution. |

| C5 (Aromatic CH) | 118.0 | Methine (CH) | Para to the -OCH₃ group; experiences strong resonance shielding. |

| C6 (Aromatic CH) | 114.5 | Methine (CH) | Ortho to the -NH₂ group; highly shielded by +M electron donation. |

| C3 (Aromatic CH) | 109.8 | Methine (CH) | Ortho to -OCH₃ and meta to -NH₂; the most shielded aromatic carbon. |

| -OCH₃ | 55.6 | Primary (CH₃) | Standard methoxy descriptor region[2]. |

| CH (Cyclopropyl) | 15.2 | Methine (CH) | Strained |

| CH₂ (Cyclopropyl) | 8.5 | Secondary (CH₂) | Highly shielded due to cyclopropane ring diamagnetic anisotropy. |

Experimental Validation Protocol

To transition from computational prediction to empirical fact, a self-validating experimental workflow must be employed. Relying solely on 1D NMR is insufficient for highly substituted anilines due to signal overlap in the aromatic region.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve ~15 mg (for ¹H) or ~50 mg (for ¹³C) of 4-cyclopropyl-2-methoxyaniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter, ensuring optimal magnetic field homogeneity (shimming).

-

-

1D Acquisition Parameters:

-

¹H NMR: Acquire at 298 K using a standard 30° pulse sequence (zg30). Set the relaxation delay (

) to 2.0 seconds. Acquire 16 scans. -

¹³C NMR: Acquire using a proton-decoupled sequence (zgpg30). Set

to 2.0 seconds. Acquire a minimum of 512 scans to ensure adequate signal-to-noise (S/N) for the quaternary carbons (C1, C2, C4), which lack NOE enhancement from directly attached protons[3].

-

-

2D Correlation Spectroscopy (The Self-Validating Step):

-

HSQC (Heteronuclear Single Quantum Coherence): Run to map directly bonded ¹H-¹³C pairs. This will immediately differentiate the cyclopropyl CH from the CH₂ groups, and assign the overlapping aromatic protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons. Look for a 3-bond correlation (

) from the -OCH₃ protons (~3.82 ppm) to C2 (~147.5 ppm) to unambiguously lock the methoxy position.

-

-

Data Processing:

-

Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation.

-

Manually phase the spectra and apply a polynomial baseline correction.

-

Visualization: Validation Workflow

Computational to experimental NMR validation workflow.

Conclusion

The structural elucidation of 4-cyclopropyl-2-methoxyaniline relies on understanding the synergistic and antagonistic electronic effects of its functional groups. While modern predictive tools provide an excellent baseline, the definitive assignment of its NMR spectra requires a rigorous, self-validating experimental protocol utilizing both 1D and 2D heteronuclear techniques. By grounding theoretical predictions in fundamental physical chemistry—such as diamagnetic anisotropy and hyperconjugation—researchers can confidently map the molecular architecture of complex aniline derivatives.

References

- 4-cyclopropyl-2-methoxyaniline (C10H13NO) - PubChemLite. uni.lu.

- 4-cyclopropyl-2-methoxyaniline | 2162161-71-7 - Sigma-Aldrich. sigmaaldrich.com.

- Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- 13C NMR Chemical Shift.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. mdpi.com.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Cyclopropyl-2-methoxyaniline

Introduction

The molecular structure of 4-Cyclopropyl-2-methoxyaniline is presented below:

Molecular Formula: C₁₀H₁₃NO[6] Monoisotopic Mass: 163.09972 Da[6]

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[7] The infrared spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.[8]

Experimental Protocol: Acquiring the FT-IR Spectrum

A robust and reproducible FT-IR spectrum of 4-Cyclopropyl-2-methoxyaniline can be obtained using the following protocol:

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

Sample Preparation: The choice of sample preparation is critical and depends on the physical state of the compound. Assuming 4-Cyclopropyl-2-methoxyaniline is a solid or a liquid at room temperature:

-

For a Solid Sample (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the spectrometer.

-

-

For a Liquid or Low-Melting Solid Sample (Salt Plate Method):

-

Place a drop of the liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

Predicted FT-IR Spectrum and Interpretation

The predicted FT-IR spectrum of 4-Cyclopropyl-2-methoxyaniline will exhibit characteristic absorption bands corresponding to its primary aromatic amine, methoxy, cyclopropyl, and aromatic functionalities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| Primary Aromatic Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500[9] | Medium | Two distinct bands are expected for a primary amine.[10] |

| N-H Symmetric Stretch | 3300 - 3400[9] | Medium | ||

| N-H Bending (Scissoring) | 1580 - 1650[10] | Medium-Strong | This band can sometimes be broad. | |

| C-N Stretch | 1250 - 1335[10] | Medium-Strong | Characteristic of aromatic amines. | |

| Aromatic Ring (Benzene) | C-H Stretch | 3000 - 3100[11] | Medium-Weak | Appears at a higher frequency than aliphatic C-H stretches.[12] |

| C=C Stretch (in-ring) | 1400 - 1600[11] | Medium-Weak | Multiple bands are typically observed. | |

| C-H Out-of-Plane Bending | 690 - 900 | Strong | The specific pattern can indicate the substitution pattern on the ring. | |

| Methoxy Group (-OCH₃) | C-H Stretch | 2810 - 2830 and ~2950[13] | Medium | The lower frequency band is characteristic of a C-H in a methoxy group. |

| C-O Stretch (Aryl Ether) | 1230 - 1270[13] | Strong | ||

| Cyclopropyl Group | C-H Stretch | ~3080 and ~3000[14][15] | Medium | The C-H bonds on the cyclopropyl ring have a higher s-character, leading to a higher stretching frequency. |

| -CH₂- Deformation (Scissoring) | 1440 - 1480[14] | Medium | ||

| Skeletal Vibrations | 1000 - 1020[14] | Medium | Characteristic of the cyclopropane ring breathing mode. |

Visualization of the Predicted FT-IR Workflow:

Caption: Workflow for FT-IR Analysis of 4-Cyclopropyl-2-methoxyaniline.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.

Experimental Protocol: Acquiring the Mass Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of aniline derivatives.

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of the compound.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

Predicted Mass Spectrum and Fragmentation Pathway

The EI mass spectrum of 4-Cyclopropyl-2-methoxyaniline is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

Predicted m/z Values:

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 163 | Molecular Ion |

| [M+H]⁺ | 164 | Protonated Molecule[6] |

| [M+Na]⁺ | 186 | Sodium Adduct[6] |

Predicted Fragmentation Pathway:

The fragmentation of anilines is often directed by the amino group and any ortho substituents (the "ortho effect").[16]

-

Molecular Ion (M⁺˙) at m/z 163: The molecular ion peak should be reasonably abundant.

-

Loss of a Methyl Radical (•CH₃) from the Methoxy Group: This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment at m/z 148 .

-

C₁₀H₁₃NO⁺˙ → [C₉H₁₀NO]⁺ + •CH₃

-

-

Subsequent Loss of Carbon Monoxide (CO): The m/z 148 fragment can then lose a molecule of carbon monoxide. This would result in a fragment at m/z 120 .

-

[C₉H₁₀NO]⁺ → [C₈H₁₀N]⁺ + CO

-

-

Loss of an Ethyl Radical (•C₂H₅) from the Cyclopropyl Group: Fragmentation of the cyclopropyl ring can lead to the loss of an ethyl radical, resulting in a fragment at m/z 134 .

-

C₁₀H₁₃NO⁺˙ → [C₈H₈NO]⁺ + •C₂H₅

-

-

Formation of the Phenyl Cation: Cleavage of the bonds to the aromatic ring can lead to the formation of a substituted phenyl cation. A prominent peak for the phenyl cation itself is often seen at m/z 77 in the mass spectra of aniline derivatives.[17][18]

Visualization of the Predicted MS Fragmentation Pathway:

Caption: Predicted MS Fragmentation of 4-Cyclopropyl-2-methoxyaniline.

Conclusion

This technical guide provides a comprehensive, predictive framework for the FT-IR and mass spectrometric analysis of 4-Cyclopropyl-2-methoxyaniline. By leveraging established spectroscopic principles and data from related compounds, we can anticipate the key spectral features and fragmentation patterns. The detailed protocols outlined herein represent best practices in the field, ensuring that researchers in drug development and materials science can confidently approach the characterization of this and similar novel molecules. The synthesis of predicted data with robust experimental methodology forms a self-validating system, a cornerstone of scientific integrity.

References

-

PubChem. 4-cyclopropyl-2-methoxyaniline. National Center for Biotechnology Information. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

Ovid. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto. [Link]

-

PubChem. N-[(2-cyclopropylphenyl)methyl]-4-methoxyaniline. National Center for Biotechnology Information. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]

-

Clark University. SDBS: Spectral Database for Organic Compounds. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

-

CNR-IRIS. Fragmentation dynamics of the doubly charged aniline: the source of kinetically excited CnH3+ ions. [Link]

-

MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

-

ResearchGate. Mass spectra of aniline with different ionization methods. [Link]

-

PubChem. 2-(1-Cyclopropyl-1H-pyrazol-4-yl)-4-methoxyaniline. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

PubChem. N-cyclopropyl-4-methoxyaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Cyclopropyl-3-methoxyaniline. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cyclopropane. [Link]

-

NIST. Infrared absorption spectra of cyclo-hydrocarbons. [Link]

-

Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

NIST. Cyclopropane - the NIST WebBook. [Link]

-

ResearchGate. FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction. [Link]

-

ResearchGate. FTIR spectral peak values and functional groups obtained from ethanol extract of P. juliflora pods. [Link]

-

PMC. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. [Link]

-

NIST. Benzenamine, 2-methoxy- - the NIST WebBook. [Link]

-

Wikipedia. 2-Methoxy-4-nitroaniline. [Link]

-

Science Alert. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]

-

NIST. 2-Methoxy-4-(o-methoxyphenylazo)aniline - the NIST WebBook. [Link]

-

NIST. Cyclopropyl 4-methoxyphenyl ketone - the NIST WebBook. [Link]

-

NIST. Benzenamine, 4-methoxy- - the NIST WebBook. [Link]

- Google Patents. Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 6. PubChemLite - 4-cyclopropyl-2-methoxyaniline (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 7. gcms.cz [gcms.cz]

- 8. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. ovid.com [ovid.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Discovery and history of novel cyclopropyl-containing anilines

Title: The Cyclopropyl-Aniline Motif: Strategic Bioisosterism in Modern Kinase Inhibitor Design

Executive Summary The incorporation of cyclopropyl groups onto aniline scaffolds represents a high-impact strategy in medicinal chemistry, particularly within the kinase inhibitor space. Far from a simple steric replacement for isopropyl or isobutyl groups, the cyclopropyl moiety imparts unique electronic properties (via Walsh orbital interactions), modulates basicity (pKa suppression), and alters metabolic trajectories. This technical guide analyzes the structural rationale, synthetic access via Buchwald-Hartwig cross-coupling, and the critical metabolic liability assessments required when deploying this pharmacophore.

The Pharmacophore Rationale: Beyond Sterics

The "Magic Cyclopropyl" effect is a phenomenon where substituting an alkyl group (specifically isopropyl) with a cyclopropyl ring results in a non-linear improvement in potency and physicochemical properties.

Electronic Modulation and Basicity

Unlike standard alkyl groups, the cyclopropyl ring possesses significant

-

pKa Shift: The increased s-character of the cyclopropyl carbon attached to the nitrogen lowers the pKa of the amine by approximately 1.0–1.5 log units compared to isopropylamine (pKa ~9.1 vs. ~10.6).

-

Permeability: This reduction in basicity often reduces the fraction of ionized drug at physiological pH, thereby improving passive membrane permeability.

Conformational Restriction

The cyclopropyl group adds rigidity. In the context of kinase inhibitors (e.g., binding to the ATP hinge region), this rigidity reduces the entropic penalty of binding. The C-N bond rotation is more restricted compared to acyclic alkyls, often locking the molecule into a bioactive conformation.

Table 1: Comparative Physicochemical Profile

| Property | Isopropyl-Aniline (Reference) | Cyclopropyl-Aniline (Target) | Impact |

| Hybridization | Pseudo- | Electronic delocalization | |

| Basicity (pKa) | ~10.6 | ~9.1 | Improved permeability |

| Lipophilicity (ClogP) | High | Moderate | Lower metabolic clearance |

| Metabolic Risk | Hydroxylation (CYP) | Ring Opening / N-dealkylation | Suicide inhibition risk (See Sec 4) |

Synthetic Evolution: The Buchwald-Hartwig Protocol[1][2]

Historically, installing a cyclopropyl group on an electron-deficient aniline was challenging due to the poor nucleophilicity of cyclopropylamine and the instability of cyclopropyl halides. The industry standard has shifted entirely to Palladium-catalyzed C-N cross-coupling.

Strategic Synthesis Workflow

The choice of synthetic route depends heavily on the electronic nature of the aryl partner.

Figure 1: Decision matrix for the synthesis of N-cyclopropyl anilines. While SNAr is cheaper, Buchwald-Hartwig (Route B) offers broader scope for unactivated substrates.

Standardized Protocol: Pd-Catalyzed Cross-Coupling

Context: This protocol is optimized for coupling unactivated aryl bromides with cyclopropylamine, a reaction often plagued by the volatility of the amine and steric crowding at the metal center.

Reagents:

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) - 1-2 mol% -

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) - 2-4 mol%

-

Why: XPhos is exceptionally bulky, promoting the reductive elimination step which is often rate-limiting for secondary amine formation.

-

-

Base:

(Sodium tert-butoxide) - 1.4 equiv. -

Solvent: Toluene (anhydrous, degassed).

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under Argon flow.

-

Solids Addition: Charge the flask with Aryl Bromide (1.0 equiv),

(0.02 equiv), XPhos (0.04 equiv), and -

Solvent & Amine: Add anhydrous Toluene (0.2 M concentration relative to halide). Add Cyclopropylamine (1.2–1.5 equiv) via syringe. Note: Cyclopropylamine is volatile (bp 49°C); use a slight excess.

-

Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor via LC-MS for consumption of the aryl bromide.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Case Study: Trametinib (Mekinist)

Trametinib (GSK1120212) exemplifies the successful application of the cyclopropyl-aniline motif in an FDA-approved MEK inhibitor.

-

Structure: The molecule features a cyclopropyl group attached to the N1-position of a pyrimidinone scaffold. While strictly a urea-like electronic environment, it mimics the N-cyclopropyl aniline pharmacophore.

-

Function: The cyclopropyl group occupies a specific hydrophobic pocket in the MEK allosteric site. Crucially, an isopropyl group at this position resulted in lower metabolic stability and reduced potency due to steric clash with the "roof" of the pocket.

-

Outcome: The cyclopropyl moiety provided the necessary metabolic blockade (preventing N-dealkylation) while maintaining the optimal vector for binding.

Metabolic Liability: The "Suicide Substrate" Risk

A critical aspect of cyclopropyl-aniline development is the potential for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.

Mechanism of Toxicity

The cyclopropyl amine radical cation (formed during CYP450 oxidation) can undergo a rapid ring-opening reaction. This generates a reactive carbon-centered radical that can covalently bind to the heme porphyrin of the CYP enzyme, irreversibly inactivating it.

Risk Assessment Protocol: Time-Dependent Inhibition (TDI) Assay

To validate that your novel compound is not a suicide inhibitor, the following TDI assay is mandatory during lead optimization.

Protocol:

-

Test System: Human Liver Microsomes (HLM).

-

Arms:

-

Arm A (-NADPH): Compound + HLM (Pre-incubation 30 min)

Add NADPH + Probe Substrate. -

Arm B (+NADPH): Compound + HLM + NADPH (Pre-incubation 30 min)

Add Probe Substrate.

-

-

Readout: Measure the residual activity of the specific CYP isozyme (e.g., CYP3A4 using Midazolam as probe).

-

Interpretation: If the

in Arm B is significantly lower (>2-fold shift) than Arm A, the compound is a time-dependent inhibitor.

Figure 2: Mechanism of CYP inactivation. Path A represents the "suicide substrate" pathway where the cyclopropyl ring opens to form a reactive species.

References

-

Waser, J. (2022).[1] "Activation of aminocyclopropanes via radical intermediates."[1] Chemical Society Reviews.[1] Link[1]

-

PubChem. (2025).[2] "Trametinib Compound Summary." National Library of Medicine. Link

-

Surry, D. S., & Buchwald, S. F. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

Barnes, K., et al. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3][4][5] Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[6][7] "Buchwald-Hartwig Amination for C-N Bond Formation in Anilines." BenchChem Application Notes. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. longdom.org [longdom.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility Characteristics of 4-Cyclopropyl-2-methoxyaniline in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of a molecule's ultimate success. Poor solubility can lead to low bioavailability, erratic absorption, and significant hurdles in formulation, ultimately stalling or terminating the development of an otherwise potent drug candidate.

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Cyclopropyl-2-methoxyaniline, a substituted aniline derivative of interest in medicinal chemistry. Given the novelty of this compound, specific experimental solubility data is not yet widely available. Therefore, this document serves as both a predictive guide based on established chemical principles and a practical manual for researchers to systematically determine its solubility. We will delve into the theoretical underpinnings of its expected solubility, provide detailed experimental protocols for its determination, and offer insights into how its structural motifs—the cyclopropyl group, the methoxy group, and the aniline core—collectively influence its behavior in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solubility profile.

Physicochemical Profile of 4-Cyclopropyl-2-methoxyaniline

To understand the solubility of 4-Cyclopropyl-2-methoxyaniline, we must first dissect its molecular structure and predict its key physicochemical properties. These properties govern its interactions with solvent molecules and, consequently, its solubility.

-

Molecular Structure:

-

Aniline Core: The fundamental structure is an aromatic amine, which imparts a degree of polarity due to the nitrogen's lone pair of electrons and the potential for hydrogen bonding.[1][2] The aromatic ring itself is nonpolar and contributes to hydrophobic character.[1]

-

Methoxy Group (-OCH3): This is an electron-donating group that can increase the polarity of the molecule and act as a hydrogen bond acceptor.[3] Its presence is expected to enhance solubility in polar solvents compared to unsubstituted aniline.

-

Cyclopropyl Group: This small, strained aliphatic ring is nonpolar and will increase the lipophilicity (fat-solubility) of the molecule. Its presence will likely enhance solubility in nonpolar organic solvents.

-

Positional Isomerism: The ortho position of the methoxy group relative to the amine may allow for intramolecular hydrogen bonding, which could slightly reduce its interaction with external solvent molecules compared to its para isomer (4-methoxyaniline).

-

-

Predicted Properties:

-

Polarity: The molecule possesses both polar (amine, methoxy) and nonpolar (aromatic ring, cyclopropyl group) regions, making it moderately polar overall. The lone pair of electrons on the nitrogen atom of aromatic amines is delocalized into the benzene ring, which reduces their ability to form hydrogen bonds compared to aliphatic amines.[4]

-

Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. This capability is crucial for solubility in protic solvents.

-

Molecular Weight: The molecular weight of 4-Cyclopropyl-2-methoxyaniline (C10H13NO) is approximately 163.22 g/mol .[5] This is a relatively small molecule, which generally favors solubility.

-

Theoretical Framework: "Like Dissolves Like"

The adage "like dissolves like" is the guiding principle for predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. For 4-Cyclopropyl-2-methoxyaniline, its solubility in a given solvent will be determined by the balance of interactions between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict good solubility in these solvents due to the potential for strong hydrogen bonding interactions with the amine and methoxy groups of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors. Good solubility is expected due to dipole-dipole interactions and hydrogen bonding with the amine group. Aniline itself is miscible with acetone and soluble in most organic solvents.[7][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The nonpolar aromatic ring and the cyclopropyl group will promote solubility in these solvents. Aniline is soluble in benzene and other similar solvents.[9][10]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These are weakly polar and can engage in dipole-dipole interactions. Aniline is soluble in chloroform.[1][11] Good solubility is anticipated for 4-Cyclopropyl-2-methoxyaniline.

Systematic Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of a new chemical entity. The following protocol outlines a robust method for characterizing the solubility of 4-Cyclopropyl-2-methoxyaniline.

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Detailed Protocol

-

Material Preparation:

-

Ensure the 4-Cyclopropyl-2-methoxyaniline sample is of high purity (>99%), as impurities can significantly affect solubility measurements.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

-

Equilibrium Method (Shake-Flask): This is the gold-standard method for determining thermodynamic solubility.

-

Step 1: Sample Preparation: Add an excess amount of solid 4-Cyclopropyl-2-methoxyaniline to a known volume (e.g., 1-2 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Step 2: Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Step 3: Phase Separation: After equilibration, separate the solid phase from the liquid phase. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

-

Step 4: Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Quantify the concentration of 4-Cyclopropyl-2-methoxyaniline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). A calibration curve with known concentrations of the compound must be prepared.

-

Step 5: Calculation: Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

-

-

Data Reporting: Report the solubility in standard units (e.g., mg/mL or mol/L) and specify the temperature at which the measurement was made.

Predicted Solubility Profile

Based on the physicochemical properties and general principles of solubility for aromatic amines, the following table provides a predictive solubility profile for 4-Cyclopropyl-2-methoxyaniline in a range of common organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding interactions between the solvent and the amine/methoxy groups. |

| Ethanol | High | Similar to methanol, excellent potential for hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to accept hydrogen bonds. Commonly used for stock solutions of research compounds. |

| Acetone | High | Good hydrogen bond acceptor and moderately polar. Aniline is miscible with acetone.[7] | |

| Acetonitrile | Medium to High | Polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or acetone. | |

| Nonpolar Aromatic | Toluene | Medium to High | "Like-dissolves-like" principle; the aromatic ring of toluene interacts favorably with the aromatic core and cyclopropyl group of the solute. Aniline is soluble in benzene.[9][10] |

| Halogenated | Dichloromethane (DCM) | High | Moderately polar, capable of dissolving a wide range of organic compounds. |

| Chloroform | High | Similar to DCM. Aniline is soluble in chloroform.[1][11] | |

| Nonpolar Aliphatic | n-Hexane | Low | Interactions are limited to weak van der Waals forces. The polar amine and methoxy groups will hinder solubility in highly nonpolar aliphatic solvents. |

| Ethers | Diethyl Ether | Medium to High | The ether oxygen can act as a hydrogen bond acceptor, and the alkyl groups provide nonpolar character. Aniline is miscible with ether.[7][8] |

| Tetrahydrofuran (THF) | High | A polar ether that is a good solvent for many organic compounds due to its ability to accept hydrogen bonds and its overall solvent properties. |

Intermolecular Forces Governing Solubility

The solubility of 4-Cyclopropyl-2-methoxyaniline is a result of a complex interplay of intermolecular forces between the solute and solvent molecules.

Caption: Intermolecular forces in solubility.

Influence of Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature.[12] This relationship is governed by the enthalpy of solution. If the dissolution process is endothermic (absorbs heat), which is typical for the dissolution of a crystalline solid, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility. When conducting solubility studies for drug development, it is often valuable to determine solubility at multiple temperatures (e.g., room temperature and physiological temperature, 37 °C) to understand its behavior under different conditions.

Conclusion

While specific experimental data for 4-Cyclopropyl-2-methoxyaniline is not yet prevalent in the literature, a thorough understanding of its structural components and the fundamental principles of solubility allows for a robust predictive analysis. This compound is anticipated to exhibit good solubility in a wide range of polar aprotic and polar protic organic solvents, as well as in aromatic and halogenated solvents. Its solubility is expected to be limited in nonpolar aliphatic solvents like hexane.

For drug development professionals, the key takeaway is the necessity of systematic experimental verification. The provided workflow offers a reliable method for generating the precise solubility data required for informed decisions in medicinal chemistry, process development, and formulation. By combining theoretical prediction with rigorous experimental validation, researchers can effectively navigate the challenges posed by solubility and unlock the full therapeutic potential of novel compounds like 4-Cyclopropyl-2-methoxyaniline.

References

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No valid URL found]

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [No valid URL found]

-

INCHEE. Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. [Link]

-

Solubility of Things. Aniline. [Link]

-

ChemBK. (2022, November 14). Aniline. [Link]

-

Hyskens, P., et al. (1975). ChemInform Abstract: SOLUBILITY OF ALCOHOLS, PHENOLS AND ANILINES IN WATER. R Discovery. [Link]

-

ResearchGate. Amines, Aromatic, Aniline and Its Derivatives. [Link]

-

Wiley. (2000, December 4). Aniline and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]

-

RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

-

NCBI. (2020, October 11). Aniline and Aniline Hydrochloride. In: Some Aromatic Amines and related Compounds. [Link]

-

Wikipedia. Aniline. [Link]

-

PubChemLite. 4-cyclopropyl-2-methoxyaniline (C10H13NO). [Link]

-

Lumen Learning. Properties of amines. In: Organic Chemistry II. [Link]

-

Science.gov. halogenated anilide derivatives: Topics by Science.gov. [Link]

- Unknown Source.

-

Solubility of Things. p-Anisidine. [Link]

-

Organic Syntheses Procedure. 4-Methoxyaniline. [Link]

-

Collegedunia. (2021, November 12). Aniline: Structure, Properties, Reactions and Uses. [Link]

-

PubChem. 4-cyclopropyl-3-methoxyaniline. [Link]

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). Effect of solvent and temperature upon the emission spectra of aromatic amines. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]

-

ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

Scribd. Aniline: Solubility and Nitration Insights. [Link]

-

Scribd. (2022, July 15). Aniline: Structure and Synthesis. [Link]

-

PubChem. N-cyclopropyl-4-methoxyaniline. [Link]

-

ResearchGate. Aniline and Its Derivatives. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

- Google Patents. CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.

- Unknown Source. (2024, July 19). o-Anisidine (2-Methoxyaniline)

- Unknown Source. (2009, September 22).

- Google Patents.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. 4-Cyclopropyl-3-methoxyaniline | C10H13NO | CID 59394955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. softbeam.net:8080 [softbeam.net:8080]

- 9. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 10. News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More [incheechem.com]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocol for 4-Cyclopropyl-2-methoxyaniline

An Application Note for the Synthesis of 4-Cyclopropyl-2-methoxyaniline

Abstract

This document provides a comprehensive guide for the synthesis of 4-Cyclopropyl-2-methoxyaniline, a valuable building block in contemporary medicinal chemistry. We present a detailed protocol based on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This application note is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure successful and reproducible synthesis.

Introduction and Scientific Context

4-Cyclopropyl-2-methoxyaniline is a key intermediate in the synthesis of various biologically active molecules. The cyclopropyl moiety is a desirable feature in drug design as it can enhance metabolic stability, improve potency, and modulate conformation. The substituted aniline scaffold is a common feature in kinase inhibitors and other targeted therapeutics.

The synthesis of this compound can be approached through several modern cross-coupling strategies. While methods like the Buchwald-Hartwig amination are viable for C-N bond formation[4][5][6], the Suzuki-Miyaura coupling provides a highly efficient and functional-group-tolerant route to establish the crucial aryl-cyclopropyl C-C bond.[2][7] This protocol focuses on the palladium-catalyzed coupling of 4-bromo-2-methoxyaniline with cyclopropylboronic acid. The choice of this method is based on its mild reaction conditions, high yields, and the commercial availability of the starting materials.[3]

Reaction Scheme and Mechanism

The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Overall Reaction:

Mechanism Overview: The reaction mechanism involves a catalytic cycle with a palladium complex.[7]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-bromo-2-methoxyaniline) to form a Pd(II) complex.[7]

-

Transmetalation: The organoboron species (cyclopropylboronic acid) is activated by a base, forming a boronate species. This species then transfers the cyclopropyl group to the Pd(II) complex, replacing the halide.[8]

-

Reductive Elimination: The two organic fragments (the aniline and cyclopropyl groups) on the Pd(II) complex are eliminated to form the final product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][7]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Recommended Purity | Typical Supplier |

| 4-Bromo-2-methoxyaniline | 202865-77-8 | 202.05 | >98% | Sigma-Aldrich, Combi-Blocks |

| Cyclopropylboronic acid | 411235-57-9 | 85.90 | >97% | Sigma-Aldrich, Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% | Sigma-Aldrich, Strem |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% (anhydrous) | Fisher Scientific, VWR |

| Toluene | 108-88-3 | 92.14 | Anhydrous, >99.8% | Sigma-Aldrich |

| Ethanol | 64-17-5 | 46.07 | Reagent Grade | Fisher Scientific |

| Water | 7732-18-5 | 18.02 | Deionized | Laboratory Supply |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | N/A | Laboratory Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | >97% | Sigma-Aldrich |

Equipment

-

Three-neck round-bottom flask (250 mL) with magnetic stir bar

-

Condenser and heating mantle with a temperature controller

-

Inert gas (Nitrogen or Argon) supply line with bubbler

-

Glass funnels, separatory funnel (500 mL), beakers, and graduated cylinders

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Glass column for chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthetic Procedure Workflow

Caption: Workflow for the synthesis and purification of 4-Cyclopropyl-2-methoxyaniline.

Step-by-Step Protocol

-

Reaction Setup:

-

To a flame-dried 250 mL three-neck round-bottom flask containing a magnetic stir bar, add 4-bromo-2-methoxyaniline (4.04 g, 20.0 mmol, 1.0 equiv), cyclopropylboronic acid (2.58 g, 30.0 mmol, 1.5 equiv), potassium carbonate (8.29 g, 60.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.46 g, 0.4 mmol, 2 mol%).

-

Equip the flask with a condenser. Seal the remaining openings with septa.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Through a cannula or syringe, add anhydrous toluene (80 mL) and deionized water (20 mL). The water is essential for the Suzuki coupling and is often used in biphasic systems.[1]

-

-

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to 90 °C using a pre-heated oil bath.

-

Maintain the temperature and stirring for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-bromo-2-methoxyaniline spot indicates reaction completion.

-

-

Work-up and Extraction:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the flask and the Celite pad with ethyl acetate (3 x 20 mL).

-

Transfer the combined filtrate to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column (dry loading is recommended for better separation).

-

Elute the column with a gradient of ethyl acetate in hexanes (starting from 2% and gradually increasing to 10% ethyl acetate).

-

Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

-

Remove the solvent from the combined pure fractions under reduced pressure to yield 4-Cyclopropyl-2-methoxyaniline as a pale yellow to brown oil.

-

Characterization and Expected Results

| Parameter | Expected Value |

| Appearance | Pale yellow to brown oil |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Expected Yield | 75-85% |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.70-6.80 (m, 3H), 3.85 (s, 3H), 3.70 (br s, 2H), 1.75-1.85 (m, 1H), 0.85-0.95 (m, 2H), 0.55-0.65 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.5, 138.0, 128.5, 119.0, 115.5, 110.0, 55.5, 10.0, 6.5 |

| Mass Spec (ESI+) | m/z: 164.1 [M+H]⁺ |

Note: NMR spectral data are predicted and may vary slightly based on experimental conditions.

Safety and Handling

Researcher's Responsibility: Before beginning any experimental work, it is imperative to conduct a thorough risk assessment and consult the Safety Data Sheet (SDS) for each chemical used. All operations should be performed in a well-ventilated laboratory fume hood.

-

4-Bromo-2-methoxyaniline: Harmful if swallowed. May cause skin and eye irritation.

-

Cyclopropylboronic acid: Causes skin irritation and serious eye irritation.

-

Tetrakis(triphenylphosphine)palladium(0): Sensitizer. May cause an allergic skin reaction. Handle with care.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled. Suspected of damaging fertility or the unborn child.

-

Potassium Carbonate: Causes serious eye irritation.

Personal Protective Equipment (PPE):

-

Eyes: Safety glasses with side-shields or goggles are mandatory.[9]

-

Hands: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly.[9]

-

Body: A flame-resistant lab coat is required.

-

Respiratory: Use a respirator if ventilation is inadequate.[9]

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery or proper disposal.

References

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

CPAchem. (n.d.). Safety data sheet: 4-Chloro-2-methoxyaniline. Retrieved from [Link]

-

Shinde, A. H., & Sathyamoorthi, S. (n.d.). (E)-Hex-3-en-1-yl (4-methoxyphenyl)sulfamate. Organic Syntheses Procedure. Retrieved from [Link]

-

MDPI. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

-

University of Rochester. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubChem. (n.d.). 4-cyclopropyl-2-methoxyaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

PubChem. (n.d.). N-[(2-cyclopropylphenyl)methyl]-4-methoxyaniline. Retrieved from [Link]

-

Journal of Xi'an Shiyou University. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). N-(cyclopropylmethyl)-4-methoxyaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-cyclopropyl-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclopropyl-4-methoxyaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.

-

ChemSynthesis. (2025). 4-methoxyaniline. Retrieved from [Link]

-

SciSpace. (2018). Preparation method of 2-iodo-4-methoxyaniline. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. xisdxjxsu.asia [xisdxjxsu.asia]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. cdnisotopes.com [cdnisotopes.com]

Application Note: Palladium-Catalyzed Synthesis of N-Arylcyclopropylamines

[1][2][3][4][5][6][7]

Executive Summary & Strategic Importance